

In Vitro Efficacy of AMP-17 Against Candida albicans: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of AMP-17, a novel antimicrobial peptide derived from *Musca domestica* (housefly), against the opportunistic fungal pathogen *Candida albicans*. The document synthesizes key quantitative data, details experimental methodologies, and visualizes the peptide's mechanisms of action, offering a valuable resource for researchers in mycology and antifungal drug development.

Quantitative Assessment of Antifungal Activity

The in vitro efficacy of AMP-17 against *Candida albicans* has been demonstrated through various quantitative assays, including the determination of Minimum Inhibitory Concentration (MIC), Minimum Fungicidal Concentration (MFC), and its potent activity against biofilms.

Table 1: Antifungal Susceptibility of Planktonic *Candida albicans* to AMP-17

Parameter	Strain	Concentration (µg/mL)	Citation
MIC	C. albicans SC5314	16	[1]
MIC	C. albicans	20	[2][3]
MFC	C. albicans	40	[2][3]

Table 2: Anti-Biofilm Activity of AMP-17 against *Candida albicans*

Parameter	Metric	Concentration (µg/mL)	Citation
Biofilm Formation Inhibition	57% suppression	32	[4]
80% suppression	64	[4]	
86% suppression	128	[4]	
Minimum Biofilm Inhibitory Concentration	MBIC ₈₀	64	[1] [4]
Mature Biofilm Eradication	86% removal	512	[1] [4]
Minimum Biofilm Eradication Concentration	MBEC ₈₀	512	[1] [4]

Experimental Protocols

This section details the methodologies employed in the cited studies to evaluate the in vitro activity of AMP-17 against *Candida albicans*.

Determination of MIC and MFC

The antifungal susceptibility of planktonic *C. albicans* to AMP-17 was determined using the broth microdilution method.[\[2\]](#)[\[3\]](#)

- **Candida albicans Preparation:** *C. albicans* cells were cultured in Sabouraud Dextrose Broth (SDB). The initial cell density was adjusted to $1.0\text{--}5.0 \times 10^6$ CFU/mL.[\[2\]](#)
- **Microdilution Assay:** The assay was performed in 96-well plates. Two-fold serial dilutions of AMP-17 were prepared in the growth medium.

- Incubation: The prepared *C. albicans* suspension was added to each well containing the diluted AMP-17. The plates were incubated at 35°C for 24 hours.[5][6]
- MIC Determination: The MIC was defined as the lowest concentration of AMP-17 that resulted in an 80% or greater inhibition of visible fungal growth compared to the drug-free control well.[5][6]
- MFC Determination: To determine the MFC, an aliquot from the wells showing no visible growth in the MIC assay was sub-cultured on SDB agar plates. The plates were incubated at 37°C. The MFC was defined as the lowest concentration of AMP-17 that resulted in no fungal growth on the agar plates.[2][3]

Biofilm Inhibition and Eradication Assays

The anti-biofilm activity of AMP-17 was quantified using the 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) reduction assay.[4]

- Candida albicans Biofilm Formation: A suspension of *C. albicans* (10^6 CFU/mL) in RPMI-1640 medium supplemented with 10% fetal bovine serum was added to 96-well plates and incubated at 37°C to allow for cell adhesion and biofilm formation.[4][5]
- Biofilm Inhibition Assay: For the inhibition assay, various concentrations of AMP-17 were added to the wells along with the *C. albicans* suspension at the beginning of the incubation period (12 hours).[5]
- Mature Biofilm Eradication Assay: To assess the effect on pre-formed biofilms, *C. albicans* was allowed to form mature biofilms for 24 hours. Subsequently, the planktonic cells were removed, and fresh medium containing different concentrations of AMP-17 was added, followed by another incubation period.
- Quantification with XTT: After treatment, the biofilms were washed with PBS. The metabolic activity of the remaining biofilm was quantified by adding an XTT-menadione solution. The colorimetric change, which correlates with cell viability, was measured using a microplate reader.[4]

Gene Expression Analysis by qRT-PCR

The effect of AMP-17 on the expression of genes related to cell wall and membrane synthesis was investigated using quantitative real-time PCR (qRT-PCR).[2]

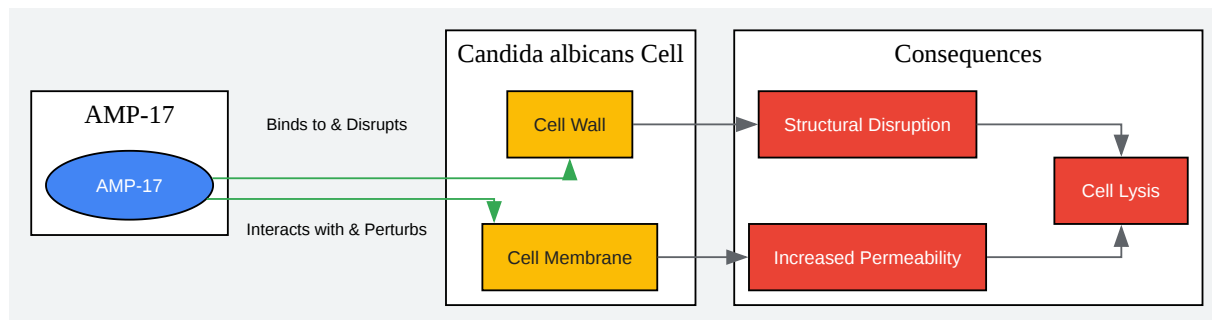
- **Candida albicans Treatment:** *C. albicans* cells ($1.0\text{--}5.0 \times 10^6$ CFU/mL) were incubated with AMP-17 at a concentration of 40 µg/mL in SDB medium at 37°C for 12 hours.[2]
- **RNA Extraction:** Total RNA was extracted from the treated and untreated (control) *C. albicans* cells using a Yeast RNAiso Kit.
- **cDNA Synthesis:** The extracted RNA was reverse transcribed into cDNA using a PrimeScript RT reagent Kit with gDNA Eraser.
- **qRT-PCR:** The relative expression levels of target genes were quantified by qRT-PCR using specific primers. The expression levels were normalized to a housekeeping gene.

Visualizing the Mechanism of Action

AMP-17 exerts its antifungal effect through a multi-targeted mechanism, primarily by disrupting the cell envelope and modulating key signaling pathways.

Disruption of Cell Wall and Membrane Integrity

AMP-17 directly compromises the physical integrity of the *C. albicans* cell wall and membrane. Morphological studies using scanning electron microscopy revealed that AMP-17 treatment leads to cell aggregation, dissolution, and severe irregularities in shape.[2][7] The cell wall integrity rate of AMP-17-treated cells was found to be only 21.7% compared to untreated cells.[2][7] This physical damage is complemented by a disruption of the cell membrane, as evidenced by changes in membrane dynamics and permeability.[2]

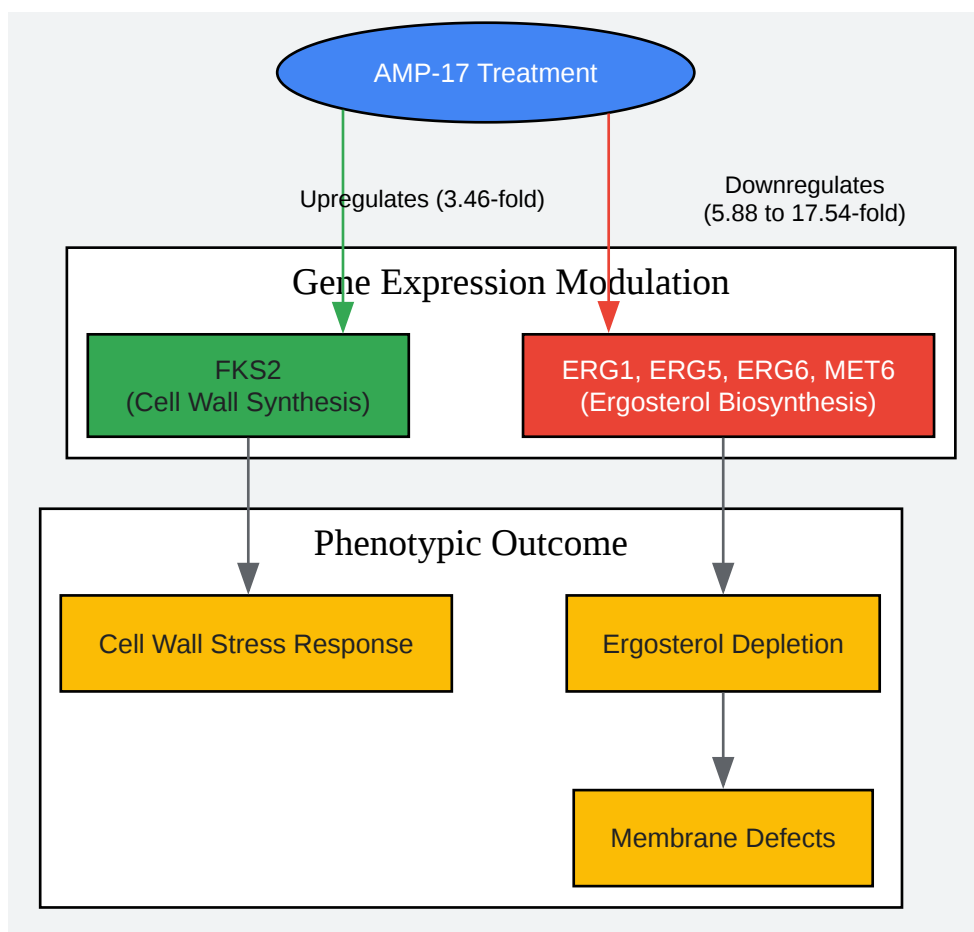


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Caption: Mechanism of AMP-17 induced cell envelope disruption in *C. albicans*.

Modulation of Gene Expression

AMP-17 significantly alters the expression of genes crucial for maintaining the integrity of the *C. albicans* cell wall and membrane.[2] Treatment with AMP-17 leads to the upregulation of the cell wall synthesis-related gene FKS2.[2] Conversely, genes involved in the biosynthesis of ergosterol, a vital component of the fungal cell membrane, including ERG1, ERG5, ERG6, and MET6, are significantly downregulated.[2]

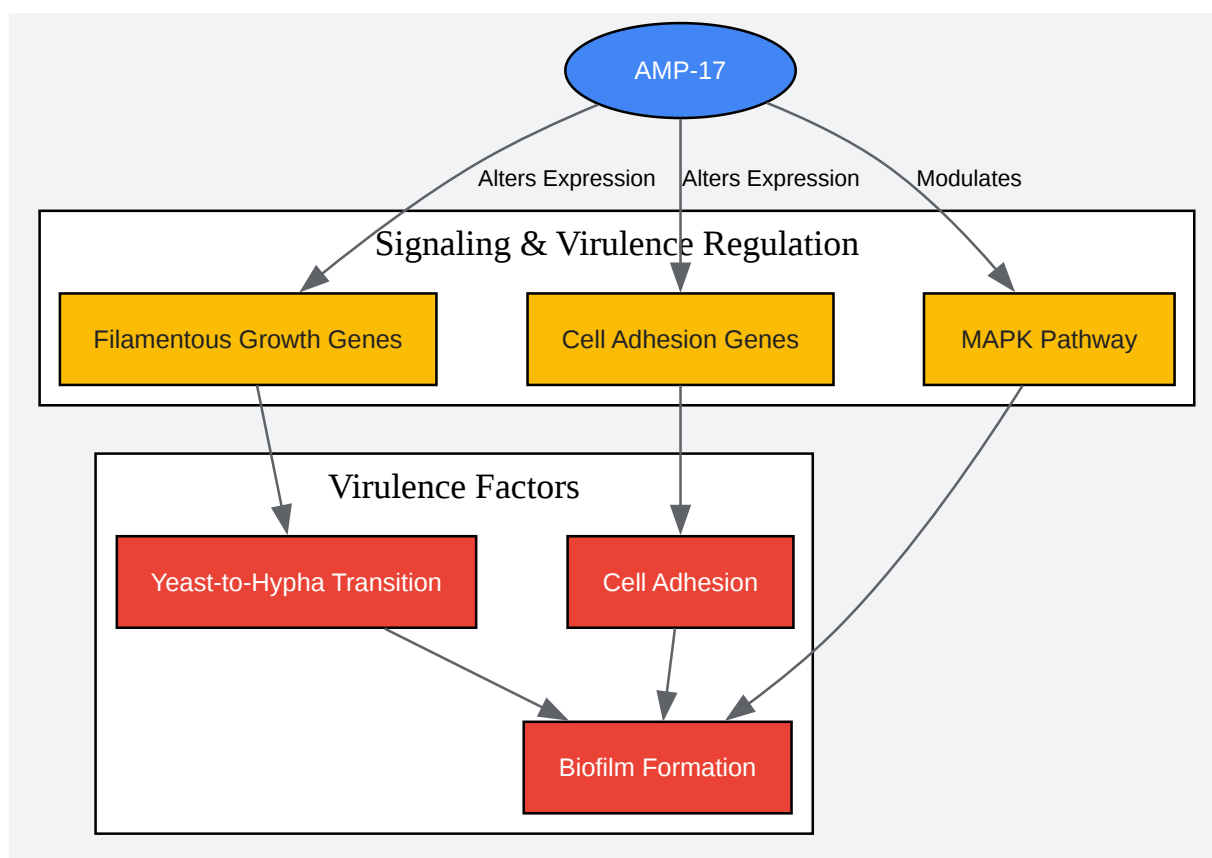


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Caption: Effect of AMP-17 on cell wall and membrane-related gene expression.

Impact on Fungal Signaling and Virulence

AMP-17 has been shown to interfere with key signaling pathways in *C. albicans* that regulate virulence factors such as biofilm formation and the yeast-to-hypha transition. RNA-sequencing analysis revealed that the MAPK (Mitogen-Activated Protein Kinase) signaling pathway is significantly affected during the biofilm-forming stage in the presence of AMP-17.[1][4] Additionally, genes involved in cell adhesion and filamentous growth are altered.[4][8] This suggests that AMP-17's anti-biofilm activity is, in part, due to the modulation of these regulatory networks.



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Caption: AMP-17's influence on *C. albicans* signaling and virulence.

Synergistic Interactions

Recent studies have explored the synergistic potential of AMP-17 with conventional antifungal agents. Checkerboard microdilution assays have demonstrated that AMP-17 acts synergistically with fluconazole to inhibit *C. albicans* biofilm formation.[5][6] This synergistic interaction suggests that AMP-17 could be a valuable candidate for combination therapies, potentially reducing the required dosage of fluconazole and mitigating the development of resistance.

Conclusion

The antimicrobial peptide AMP-17 exhibits potent in vitro activity against *Candida albicans*, targeting both planktonic cells and biofilms. Its multifaceted mechanism of action, involving the direct disruption of the cell envelope and the modulation of key genes and signaling pathways,

underscores its potential as a novel antifungal agent. The synergistic activity of AMP-17 with fluconazole further highlights its promise for future therapeutic applications. This technical guide provides a foundational resource for further research and development of AMP-17 as a next-generation antifungal therapy.

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- To cite this document: BenchChem. [In Vitro Efficacy of AMP-17 Against *Candida albicans*: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12422649#in-vitro-activity-of-amp-17-against-candida-albicans>]

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